Calpain inhibitor II
Description
Contextualizing Calpain System Research
The calpain system comprises a family of highly conserved, calcium-dependent cysteine proteases found across various organisms. physiology.orgfrontiersin.orgnih.govnih.govresearchgate.net These intracellular enzymes play crucial roles in numerous fundamental cellular processes, including signal transduction, remodeling of the cytoskeleton, protein turnover, cell migration, proliferation, and apoptosis. physiology.orgfrontiersin.orgnih.govresearchgate.netigakuken.or.jp The system includes ubiquitous isoforms, notably μ-calpain (calpain-1) and m-calpain (calpain-2), which are widely expressed, as well as several tissue-specific isoforms. physiology.orgnih.govnih.govresearchgate.netigakuken.or.jp Calpain activity is tightly regulated, primarily by intracellular calcium concentrations and the endogenous protein inhibitor, calpastatin. physiology.orgnih.govnih.govresearchgate.net
Dysregulation of calpain activity has been implicated in the pathogenesis of a wide array of diseases and pathological conditions. These include neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as conditions involving neuronal injury, muscular dystrophy, cancer, and viral infections. physiology.orgfrontiersin.orgnih.govresearchgate.netnih.govnih.govresearchgate.net Research into the calpain system seeks to unravel the intricate mechanisms governing its activity and its specific roles in both normal cellular function and disease states. A significant area of investigation involves exploring the therapeutic potential of modulating calpain activity, often through the use of specific inhibitors. frontiersin.orgresearchgate.netnih.govresearchgate.net
Overview of Calpain Inhibitor II as a Research Tool
This compound, also known by its alternative name ALLM (N-acetyl-L-leucyl-L-leucyl-L-methioninal), is a well-established chemical compound widely utilized in academic research to investigate the roles of calpains and other proteases. caymanchem.combiosynth.comnih.govsigmaaldrich.com It is characterized as a cell-permeable peptide aldehyde inhibitor. caymanchem.comnih.gov
As a research tool, this compound is employed to restrict the activity of specific cysteine proteases. It is known to inhibit both calpain I (μ-calpain) and calpain II (m-calpain). caymanchem.com Furthermore, it has demonstrated inhibitory activity against other cysteine proteases, including cathepsin B and cathepsin L. caymanchem.comnih.gov The inhibitory potency of this compound against these enzymes has been characterized by inhibition constant (Ki) values in the nanomolar range. caymanchem.com
The application of this compound in research has provided valuable insights into diverse biological processes. It has been used to study the involvement of the ubiquitin-proteasome pathway and to investigate the regulation of endothelial function. caymanchem.com Research has also utilized this compound to explore mechanisms of protein degradation, such as the degradation of the cyclin-like protein Spy1A during the cell cycle. nih.govsigmaaldrich.com
Detailed research findings highlight the utility of this compound in specific contexts. For instance, studies have shown that this compound can prevent methylmercury-induced cell death in cultured rat cerebellar neurons, suggesting a role for calpain activation in this neurotoxic process. nih.govsigmaaldrich.com In the context of neurodegenerative mechanisms, this compound has been used to demonstrate that inhibiting calpain can prevent manganese-induced cell injury and the oligomerization of alpha-synuclein (B15492655) in organotypic brain slice cultures. plos.org These findings suggest that calpain-mediated cleavage of alpha-synuclein is involved in its oligomerization. plos.org
Interestingly, while calpain inhibitors are often considered to prevent calpain-mediated cell death, this compound has been observed to trigger rapid apoptosis in certain human acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells. aacrjournals.org This effect appears to be caspase-dependent, indicating a complex interplay between calpain inhibition and the activation of apoptotic pathways in these specific cell types. aacrjournals.org
Beyond its effects on host proteases, this compound has also shown activity against viral proteases. Research during the COVID-19 pandemic identified this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, a cysteine protease essential for viral replication. biosynth.comnih.govacs.orgresearchgate.netnih.gov Studies have indicated that this compound, along with other compounds, can inhibit SARS-CoV-2 viral replication in cell culture. nih.govacs.orgresearchgate.netnih.gov Furthermore, it has been suggested that this compound may possess a dual mechanism of action by inhibiting both the viral Mpro and host cathepsin L, which is involved in viral entry. nih.govacs.orgresearchgate.net This broad-spectrum antiviral activity has been observed against other coronaviruses, including SARS-CoV and MERS-CoV, as well as human coronaviruses 229E, OC43, and NL63. nih.govacs.orgresearchgate.net
The inhibitory profile of this compound against various proteases makes it a valuable tool for dissecting the roles of these enzymes in a multitude of cellular and pathological processes.
Inhibitory Profile of this compound (ALLM)
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Calpain I | 120 nM | caymanchem.com |
| Calpain II | 230 nM | caymanchem.com |
| Cathepsin B | 100 nM | caymanchem.com |
| Cathepsin L | 0.6 nM | caymanchem.com |
Note: Another compound, Z-LLY-FMK, is also sometimes referred to as a Calpain Inhibitor and has different inhibitory characteristics, including irreversible inhibition and different k₂ values for calpain II and cathepsin L. transcriptionfactor.org The data in the table above specifically refers to this compound (ALLM) as identified by CAS 110115-07-6 and PubChem CID 16218939.
Summary of Selected Research Findings Using this compound
| Research Area | Key Finding | Reference |
| Ubiquitin-Proteasome Pathway | Used to demonstrate involvement in protein degradation. | caymanchem.com |
| Endothelial Function | Used to study long-term upregulation of eNOS. | caymanchem.com |
| Cell Cycle Regulation | Used to study Spy1A degradation. | nih.govsigmaaldrich.com |
| Methylmercury Neurotoxicity | Prevents methylmercury-induced cell death in neurons. | nih.govsigmaaldrich.com |
| Manganese-Induced Neurotoxicity | Prevents cell injury and alpha-synuclein oligomerization. | plos.org |
| Leukemia and Lymphoma Apoptosis | Triggers caspase-dependent apoptosis in certain cell lines. | aacrjournals.org |
| SARS-CoV-2 Antiviral Activity | Inhibits viral main protease (Mpro) and host cathepsin L; inhibits viral replication. | biosynth.comnih.govacs.orgresearchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Calpain Inhibitor Ii Action
Modes of Enzyme Inhibition by Calpain Inhibitor II
This compound exerts its inhibitory effects through distinct molecular mechanisms that interfere with enzyme activity.
Catalytic Activity Disruption
This compound functions as a peptidomimetic inhibitor, mimicking the natural peptide substrates of calpain. These types of inhibitors typically contain an electrophilic "warhead" that interacts directly with the active site cysteine residue of the protease, forming a covalent bond. nih.govacs.org This interaction at the catalytic core disrupts the enzyme's ability to cleave its substrates. For instance, in the context of SARS-CoV-2 main protease (Mpro), this compound, as an aldehyde inhibitor, occupies the oxyanion hole formed by specific residues in the active site, such as Gly143, Ser144, and Cys145, adopting a configuration that is typical for many Mpro aldehyde inhibitors. researchgate.net This binding mode directly interferes with the catalytic machinery required for peptide bond hydrolysis.
Conformational State Stabilization
Interaction with this compound can induce or stabilize specific conformational states of the enzyme, rendering it less active or inactive. Some inhibitors engage in non-covalent interactions that stabilize a unique conformational state, effectively blocking substrate access to the active site. scbt.com This stabilization can lead to a conformational shift that impedes substrate binding. scbt.com While some inhibitors achieve this through interactions with the active site, others may target different regions of the enzyme, leading to allosteric effects that influence the active site indirectly.
Allosteric Modulation Mechanisms
While some calpain inhibitors are active-site directed, others function via allosteric modulation, interacting with sites distinct from the catalytic center but influencing enzyme activity. nih.gov Some compounds have demonstrated an apparent allosteric mode of action by inhibiting the full-length enzyme but not the isolated active site. cardiff.ac.uk These allosteric inhibitors can induce conformational changes that hinder substrate access to the active site, thereby affecting catalytic efficiency. scbt.com This mechanism can involve binding to calcium-binding domains or other regulatory regions of the enzyme, leading to altered enzyme conformation and reduced activity. wikipedia.orgcardiff.ac.uk
Molecular Interactions and Binding Dynamics of this compound
The inhibitory action of this compound is mediated by specific molecular interactions and binding dynamics with its target enzymes.
Hydrogen Bonding and Hydrophobic Interactions
Data from molecular interaction analysis of this compound with the RBD/Nb20 proteins (related to SARS-CoV-2 studies) showed the following:
| Interaction Type | Number of Interactions |
| Hydrogen Bonds | 4 scirp.orgscirp.org |
| Hydrophobic Interactions | 3 scirp.orgscirp.org |
Note: This data is derived from studies investigating this compound's interaction with proteins in the context of SARS-CoV-2 research, providing insight into its general interaction patterns.
The importance of specific hydrogen bonds in the binding of this compound has been highlighted by studies comparing its activity to analogs lacking these interactions. For instance, a butyl analog, Calpain Inhibitor I, which lacks a key hydrogen bond involving the methionine sulfur, showed significantly weaker inhibition compared to this compound. researchgate.net
Specificity for Calpain Isoforms (e.g., Calpain-1 vs. Calpain-2)
This compound is known to restrict the activity of calpain, and studies have investigated its specificity towards different calpain isoforms, particularly the ubiquitous Calpain-1 (μ-calpain) and Calpain-2 (m-calpain). sigmaaldrich.comsigmaaldrich.comscientificlabs.ie These two isoforms are the most well-studied members of the calpain family and are distinguished by their calcium requirements for activation, with Calpain-1 requiring lower calcium concentrations than Calpain-2. asm.orgportlandpress.com
While this compound is often described as an inhibitor of "calpain," its selectivity between Calpain-1 and Calpain-2 can vary or may not be absolute. Some studies indicate that certain inhibitors, including peptidomimetic ones, can inhibit both isoforms, although with potentially different potencies. asm.orgnih.gov The structural similarities between the active sites of Calpain-1 and Calpain-2 contribute to the potential for cross-inhibition. portlandpress.com However, differences in calcium requirements and potential allosteric sites can influence the isoform specificity of inhibitors. cardiff.ac.ukasm.org Research utilizing isoform-specific knockout or knockdown strategies has revealed distinct functions for Calpain-1 and Calpain-2 in vivo, underscoring the importance of understanding inhibitor specificity. portlandpress.com Some isoform-specific inhibitors have been developed that target either Calpain-1 or Calpain-2 with preference, often by exploiting differences in their regulatory domains or calcium-binding sites. cardiff.ac.ukmedchemexpress.com While the provided search results mention this compound in the context of inhibiting "calpain" or specifically Calpain-2 in some instances scbt.com, detailed comparative data on the IC50 or Ki values of this compound for isolated human Calpain-1 versus Calpain-2 was not consistently available across the results to construct a specific data table for direct comparison of isoform specificity of this compound itself. However, the literature indicates that achieving high selectivity between these closely related isoforms with active-site directed inhibitors can be challenging.
Interactions with Other Cysteine Proteases (e.g., Cathepsin L, Cathepsin B)
This compound is recognized for its inhibitory activity against a range of cysteine proteases beyond calpains, notably cathepsin L and cathepsin B. Studies have shown that this compound is a potent inhibitor of human cathepsin L, with reported inhibition constant (Ki) values in the nanomolar range nih.gov. One study indicated a Ki of 50 nM for the inhibition of cathepsin L by this compound, while another reported an IC50 of 0.41 nM nih.gov. This demonstrates a strong affinity for cathepsin L.
While this compound inhibits cathepsin B, its selectivity for cathepsin L is significantly higher. Some studies have explored the design of inhibitors to distinguish between calpain II, cathepsin L, and cathepsin B, highlighting that different peptidyldiazomethane inhibitors show varying degrees of selectivity among these proteases portlandpress.com. For instance, Z-Leu-Leu-Tyr-CHN2 reacts rapidly with cathepsin L and calpain II but very slowly with cathepsin B portlandpress.com. Although this specific compound is not this compound, it illustrates the potential for differential inhibition within this class of proteases. Another study focusing on a different cathepsin L inhibitor (a tetrahydroquinoline oxocarbazate, PubChem CID 23631927) demonstrated over 700-fold selectivity for cathepsin L over cathepsin B unc.edu. While direct comparative data on the selectivity of this compound across calpain II, cathepsin L, and cathepsin B were not extensively detailed in the immediate search results, the potent inhibition of cathepsin L by this compound is clearly established nih.gov.
Data on the inhibition of Cathepsin L by this compound:
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
|---|
Note: IC50 values may vary depending on the specific assay conditions.
Dual Target Inhibition Mechanisms of this compound
This compound has emerged as a compound with dual inhibitory properties, targeting both viral and host proteases. This dual targeting ability is particularly relevant in the context of viral infections, where both viral replication and host cellular processes hijacked by the virus are critical for disease progression.
This compound has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme essential for viral replication biorxiv.orgnih.gov. Mpro is responsible for processing viral polyproteins into functional proteins nih.gov. This compound has shown potent activity against SARS-CoV-2 Mpro in enzymatic assays, with reported IC50 values in the submicromolar range biorxiv.orgnih.gov. One study reported an IC50 of 0.97 μM for this compound against SARS-CoV-2 Mpro nih.gov.
The mechanism of inhibition involves this compound binding to the active site of Mpro. Structural studies, such as X-ray crystallography, have shown how this compound interacts with the Mpro enzyme usf.eduresearchgate.netresearchgate.net. This compound binds to Mpro in a canonical, extended conformation, with its aldehyde group forming a thiohemiacetal adduct with the catalytic cysteine residue (Cys145) in the active site researchgate.netresearchgate.net. This covalent interaction is crucial for its inhibitory activity against Mpro nih.gov.
Data on the inhibition of SARS-CoV-2 Mpro by this compound:
| Compound | Target | Assay Type | IC50 (μM) |
|---|
Note: IC50 values may vary depending on the specific assay conditions.
In addition to inhibiting viral proteases, this compound also targets host proteases that play a role in viral infection. A significant example is its inhibition of cathepsin L, a host protease involved in the entry of certain viruses, including SARS-CoV-2, into host cells nih.govusf.edunih.gov. Cathepsin L facilitates viral entry by cleaving and activating the viral spike protein, a process often occurring within endosomes or lysosomes nih.govnih.govbonviewpress.com.
By inhibiting cathepsin L, this compound can block or substantially decrease the entry of SARS-CoV-2 into cells nih.govnih.gov. This provides an alternative or complementary mechanism for its antiviral activity, distinct from its direct inhibition of the viral Mpro usf.eduasm.org. Research has indicated that the antiviral activity of calpain inhibitors II and XII in certain cell types, such as Vero cells, may involve the inhibition of cathepsin L nih.gov. This is particularly relevant in cell lines with low expression of TMPRSS2, another host protease that can facilitate SARS-CoV-2 entry independently of cathepsin L nih.gov.
The dual inhibition of both viral Mpro and host cathepsin L by this compound suggests a potential advantage in combating viral infections by simultaneously disrupting both viral replication and entry mechanisms nih.govusf.edu.
Cellular and Subcellular Research on Calpain Inhibitor Ii Effects
Modulation of Cellular Processes by Calpain Inhibitor II
This compound has been shown to influence the intricate mechanisms governing cell life and death, as well as cellular behavior.
Apoptosis Regulation
This compound has demonstrated the ability to induce apoptosis in certain cancer cell lines. Specifically, at concentrations of 50 or 100 μM, this compound induced apoptosis in acute lymphoblastic leukemia (ALL) cell lines (ALL-1, RS4;11, and JURKAT) and non-Hodgkin's lymphoma (NHL) cell lines (RAMOS and DAUDI). apexbt.com This induction of apoptosis was found to be caspase-dependent, suggesting that this compound activates an apoptosis-promoting caspase system. apexbt.comaacrjournals.org Unlike Calpain inhibitor I, this compound does not inhibit NFkB or sensitize DLD1-TRAIL/R cells to the TRAIL protein. apexbt.com
Interestingly, while calpain inhibitors are generally considered to inhibit calpain-mediated apoptosis, this compound has been shown to trigger rapid apoptosis in neoplastic lymphoid cells. aacrjournals.org This suggests a complex interplay between calpain and caspases in regulating apoptosis in these cells. aacrjournals.org Furthermore, this compound, along with Calpain inhibitor I, has been shown to inhibit neuronal death and suppress actin fragmentation in neurons undergoing apoptosis due to trophic deprivation. biologists.com In contrast, caspase inhibitors did not prevent actin cleavage or DNA fragmentation, indicating a key role for calpain-like proteases in this process and suggesting a correlation between actin fragmentation and subsequent DNA fragmentation. biologists.com
Autophagy Modulation
Research indicates that calpains, in general, can act as inhibitors of the autophagy machinery. frontiersin.org Studies have shown that calpain inhibition can enhance autophagy. For instance, Calpain-2 inhibition or knockdown has been shown to enhance autophagy and reduce cell death in the liver following ischemia/reperfusion injury. mdpi.comnih.gov Similarly, calpain inhibitors have been reported to promote mTOR-independent autophagy and rescue phenotypes in models of Huntington's disease. mdpi.com
Calpain-2 has been implicated in modulating autophagy by cleaving autophagy-related proteins such as ATG3 and ATG7 in the context of ischemia-reperfusion injury. nih.gov It also plays a role in TNF-α-induced autophagy in mouse hippocampal neurons. nih.gov Studies using exosomes derived from retinal pigment epithelium (RPE) cells under stress have shown that these exosomes induce autophagic/lysosomal defects and apoptosis through calpain-2 activation. nih.gov Inhibition or knockdown of calpain-2 was found to eliminate these defects and apoptosis, suggesting that calpain-2 activation promotes autophagosome accumulation and contributes to ALP dysfunction and apoptosis. nih.gov
Cell Proliferation and Migration Studies
Calpain activity is involved in regulating cell proliferation and migration in various cell types. This compound has been used in studies investigating these processes.
In the context of cancer, calpain-2 has been reported to promote cell proliferation and migration while inhibiting apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Knockdown of calpain-2 inhibited proliferation and migration and promoted apoptosis in vitro, and also reduced tumor size in vivo. nih.gov This suggests that calpain-2 may be a therapeutic target in NSCLC. nih.gov
Studies on T lymphocytes have shown that calpain inhibition decreases their proliferation in vitro. researchgate.net Calpain inhibition significantly reduced proliferative efficiency and the phosphorylation of signaling molecules like PLCγ, NFκB, and Lck in T cells. researchgate.net
Calpains are also known to play a critical role in cell migration by regulating integrin-cytoskeletal interactions and cell detachment. frontiersin.orgpnas.org Inhibition of calpain generally reduces cell migration rates and invasiveness in most cell types studied. pnas.org This is partly due to calpain's role in the cleavage of focal adhesion proteins like focal adhesion kinase (FAK), paxillin, and talin, which are crucial for focal adhesion disassembly and cell motility. frontiersin.orgwalshmedicalmedia.com Calpain inhibition attenuates this proteolytic cleavage, preventing the dissolution of focal adhesion complexes and thus impairing cell migration. walshmedicalmedia.com Specifically, the calpain 2 isoform has been shown to be responsible for the limited proteolysis of several cytoskeletal and focal adhesion components and limits membrane projections and transient membrane activity. walshmedicalmedia.com Silencing of calpain 2 has been shown to reduce talin proteolysis and the disassembly rates of adhesion complexes. walshmedicalmedia.com
In neutrophils, however, calpain inhibition has been shown to increase random migration but decrease directional migration induced by chemoattractants. frontiersin.orgpnas.org This suggests a more complex role for calpain in neutrophil motility, potentially acting as a negative regulator of cell protrusion and migration by modulating the activities of Rho GTPases Cdc42 and Rac. pnas.org
Calpain-2 has also been implicated in the migration and invasion of mammary cancer cells via the Akt-FoxO-p27Kip1 signaling pathway. walshmedicalmedia.com Knockdown of calpain-2 resulted in increased protein phosphatase 2A (PP2A) levels and reduced Akt activation, leading to activation and nuclear translocation of FoxO3a and a reduction in cell proliferation. walshmedicalmedia.com
Endothelial Function and Permeability
Calpains are present and active in endothelial cells and play a role in regulating vascular function and permeability. physiology.org Calpain inhibition has been investigated for its effects on endothelial function, particularly in conditions like diabetes and inflammation.
Increased calpain activity has been observed in the diabetic vasculature, and inhibiting calpain activity has been shown to attenuate the vascular dysfunction associated with chronic diabetes. jst.go.jpoup.com This includes increased endothelial NO levels and attenuated expression of adhesion molecules like ICAM-1 and VCAM-1, suggesting an anti-inflammatory action of calpain inhibition in the diabetic vasculature. jst.go.jpoup.comcdnsciencepub.com Calpain inhibition can restore the association of eNOS with hsp90, leading to increased NO release and attenuated leukocyte trafficking in the microcirculation. jst.go.jpoup.com
Studies have shown that calpain contributes to endothelial dysfunction induced by angiotensin II (AngII). nih.gov AngII increases vascular calpain activity, leading to increased leukocyte-endothelium interactions and albumin permeability. nih.gov Inhibition of calpain activity attenuates these effects. nih.gov
Furthermore, calpain is constitutively active in endothelial cells and regulates vascular permeability by governing cell-cell attachment. physiology.org Inhibition of calpain can lead to rapid rounding and retraction of cultured endothelial cells and increased coronary leak in isolated hearts. physiology.org
In the context of angiogenesis, VEGF has been shown to induce calpain activity in endothelial cells. arvojournals.orgplos.org Calpain inhibitor treatment has been shown to reverse VEGF-mediated tube formation and cell motility in human retinal microvascular endothelial cells. arvojournals.org Moderating calpain activity has been suggested to promote neovascular integration and lumen formation during VEGF-induced pathological angiogenesis. plos.org
Investigation of Signaling Pathways Influenced by this compound
This compound's effects are mediated through its influence on various intracellular signaling cascades, particularly those relevant to neurodegenerative processes.
Neurodegenerative Signaling Cascades
Calpain activation is considered a crucial neurodegenerative factor, leading to apoptosis and being closely associated with the pathological processes of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. researchgate.netmdpi.comresearchgate.net Calpain inhibitors have emerged as potential therapeutic targets for managing these conditions by preventing calpain-mediated apoptosis in degenerating neurons. researchgate.net
In the brain, the two major calpain isoforms, calpain-1 and calpain-2, have distinct roles in synaptic plasticity, learning, memory, neuroprotection, and neurodegeneration. frontiersin.org Calpain-1 is generally considered neuroprotective, while calpain-2 is neurodegenerative. nih.govmdpi.comfrontiersin.org Prolonged activation of calpain-2 following brain insults can lead to neurodegeneration. frontiersin.org
Calpain-2 is involved in the breakdown of proteins implicated in neurodegenerative diseases, such as α-synuclein in Parkinson's disease, huntingtin protein in Huntington's disease, and TDP43 proteins in Amyotrophic Lateral Sclerosis (ALS). mdpi.com Hyperactivity of calpain-2 may occur in the later stages of neurodegenerative diseases like Alzheimer's disease. mdpi.com
Calpain activation can influence various signaling pathways involved in neurodegeneration, including those related to local protein synthesis, cytoskeletal regulation, glutamate (B1630785) receptors, NF-κB, BDNF, EGF, GSK-3β, MAPK, PI3K, and mTOR. researchgate.netresearchgate.netfrontiersin.org For example, calpain inhibition has been shown to suppress PARP-NF-κB signaling-mediated inflammatory responses and protect the brain against ischemic stroke. researchgate.net Calpain activation has also been linked to the deregulation of BDNF signaling, causing synaptic dysfunction. mdpi.com
Furthermore, calpain-2 can cleave and inactivate protein tyrosine phosphatase PTPN13 (FAP1), an inhibitor of apoptosis, thus stimulating apoptosis. mdpi.com Calpains also cleave members of the Bcl-2 family of proteins, leading to cytochrome c release and caspase-3 activation. mdpi.com Calpain activation has been shown to switch cellular programs from autophagy to apoptosis in various preparations. mdpi.com
Extracellular Signal-Regulated Kinase (ERK)-Mediated Phosphorylation
Calpain inhibition has been observed to induce the activation of distinct signaling pathways, including the Mitogen-Activated Protein Kinases (MAPKs) such as Extracellular Signal-Regulated Kinase (ERK). nih.gov Studies in human monocytes have shown that stimulation with calpain inhibitors like PD150606 or ALLN (a calpain inhibitor) resulted in significant phosphorylation of ERK1/2 in a concentration-dependent manner. nih.gov This suggests that constitutively active calpain may negatively regulate the activation of certain signaling pathways, including ERK, in resting monocytes. nih.gov Furthermore, calpain-2 can be activated by ERK-mediated direct phosphorylation at its serine 50 without increased intracellular Ca2+ concentration. nih.gov Both EGF and BDNF have been shown to activate calpain-2 by ERK-mediated phosphorylation in dendritic spines of hippocampal neurons. nih.gov
CREB Phosphorylation and Synaptic Plasticity Mechanisms
Calpain inhibition has been shown to impact CREB phosphorylation and synaptic plasticity. Studies using calpain inhibitors, such as E64 and BDA-410, in a mouse model of Alzheimer's disease demonstrated that calpain inhibition restored normal synaptic function in hippocampal cultures and slices. nih.gov , jci.org This beneficial effect was associated with the restoration of normal phosphorylation levels of the transcription factor CREB. nih.gov , jci.org In this context, calpain inhibitors appeared to act by reestablishing the increase in pCREB, thereby rescuing the impairment of synaptic plasticity observed in the model. nih.gov The effect of calpain inhibition on CREB phosphorylation is mediated by preventing the calcium-induced activation of calpain, which in turn allows for the phosphorylation of CREB. jci.org
Here is a table summarizing some of the cellular effects related to these pathways:
| Pathway/Mechanism | Effect of Calpain Inhibition | Notes |
| STEP/p38 Pathway | Prevents activation of p38 downstream signaling | Calpain cleaves STEP, activating p38. nih.gov , mdpi.com |
| ERK-Mediated Phosphorylation | Induces phosphorylation/activation of ERK1/2 in monocytes | Suggests negative regulation by constitutive calpain activity. nih.gov |
| CREB Phosphorylation/Synaptic Plasticity | Restores normal phosphorylation levels of CREB; improves synaptic function | Observed in Alzheimer's disease model. nih.gov , jci.org |
Regulation of Survival and Inflammatory Pathways
This compound also influences pathways related to cell survival and inflammation.
PI3K/Akt Pathway Modulation
Calpain inhibition has been shown to induce the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway in human monocytes. nih.gov Similar to ERK, stimulation of monocytes with calpain inhibitors like PD150606 or ALLN resulted in significant phosphorylation of Akt in a concentration-dependent manner. nih.gov This suggests that constitutively active calpain may negatively regulate PI3K/Akt signaling in resting monocytes. nih.gov Further research indicates a critical role for calpain-2 in BDNF-induced mTOR signaling and dendritic protein synthesis via the degradation of PTEN, a phosphatase that inactivates Akt. jneurosci.org BDNF treatment increased phosphorylation of both Akt and ERK, but only the effect on Akt was blocked by calpain inhibition. jneurosci.org
Nuclear Factor Kappa B (NF-κB) Signaling
Calpain inhibition has a significant impact on Nuclear Factor Kappa B (NF-κB) signaling, a key regulator of inflammatory responses. Calpain is known to degrade IκBα, the endogenous inhibitor of NF-κB, which leads to NF-κB activation and the transcription of numerous inflammatory mediators. spandidos-publications.com , ahajournals.org Calpain-2 inhibitor treatment has shown a strong inhibitory effect on NF-κB nuclear translocation in certain cancer cells. researchgate.net Studies have demonstrated that calpain inhibition functions by stabilizing the expression of IκBα, allowing it to bind to NF-κB and sequester it in the cytosol. nih.gov This leads to decreased expression of downstream targets of NF-κB, including pro-inflammatory cytokines like TNF-α and IL-1. nih.gov , mednexus.org Inhibition of calpain-2 can decrease IκB degradation, resulting in less NF-κB translocation to the nucleus. researchgate.net
Here is a table summarizing the effects on survival and inflammatory pathways:
| Pathway/Mechanism | Effect of Calpain Inhibition | Notes |
| PI3K/Akt Pathway | Induces phosphorylation/activation of Akt in monocytes; critical role in BDNF-induced mTOR signaling | Suggests negative regulation by constitutive calpain; involves PTEN degradation by calpain-2. nih.gov , jneurosci.org |
| Nuclear Factor Kappa B (NF-κB) | Inhibits NF-κB nuclear translocation; stabilizes IκBα; decreases inflammatory mediator expression | Calpain degrades IκBα, activating NF-κB. spandidos-publications.com , ahajournals.org , researchgate.net , nih.gov , mednexus.org |
Angiotensin II Type 1 Receptor (AT1R) Signaling
The renin-angiotensin system, particularly the activation of the Angiotensin II Type 1 Receptor (AT1R), has been linked to the activation of calpains. Angiotensin II can activate calpains via AT1R signaling and potentially through the upregulation of the epidermal growth factor receptor (EGFR) spandidos-publications.comahajournals.org. This calpain activation appears to be a downstream mediator in Angiotensin II-induced cardiovascular remodeling, including vascular hypertrophy, inflammation, and fibrosis ahajournals.org.
Research indicates that Angiotensin II/AT1R signaling can increase vascular calpain activity, leading to endothelial dysfunction characterized by increased leukocyte-endothelium interactions and albumin permeability in the microcirculation nih.gov. This process involves a calpain-dependent degradation of IκBα, which subsequently leads to the upregulation of NF-κB-regulated endothelial cell adhesion molecules nih.gov. Inhibition of either AT1R or calpain activity has been shown to normalize these physiological and biochemical parameters in vivo, suggesting a critical role for calpains in the endothelial dysfunction induced by AngII/AT1R signaling nih.gov.
Furthermore, Angiotensin II has been shown to induce collagen-I synthesis and proliferation in pleural mesothelial cells through calpain activation, and this effect can be prevented by calpain inhibitors physiology.org. The calpain-mediated PI3K/Akt/NF-κB signaling pathway appears to be involved in this process physiology.org.
Proteolytic Substrate Identification and Characterization in Presence of this compound
Calpains are known to cleave a wide range of protein substrates, influencing various cellular functions through limited proteolysis pnas.orgpnas.orgresearchgate.net. The use of calpain inhibitors, including this compound, has been instrumental in identifying and characterizing these substrates and understanding the functional consequences of their cleavage.
Interplay with Ubiquitin-Proteasome Pathway
This compound (ALLM) has been utilized in studies to demonstrate the involvement of the ubiquitin-proteasome pathway in the degradation of certain proteins caymanchem.comcaymanchem.com. While calpains and the proteasome are distinct proteolytic systems, there can be interplay between them. Some studies have explored the effects of calpain inhibitors on processes involving ubiquitin-proteasome-mediated degradation medchemexpress.comphysiology.org. For example, the proteasome inhibitor MG 132 is also a known inhibitor of calpain rndsystems.com. Research has investigated how inhibiting calpains might indirectly influence the ubiquitin-proteasome system or how both pathways might be involved in the degradation of specific substrates frontiersin.org. Some evidence suggests that calpain inhibitors might influence the activity of the autophagic system, another protein degradation pathway, potentially by preventing the cleavage of key autophagy-related proteins like Atg5 and Beclin-1 frontiersin.orgmdpi.com.
Identification of Specific Cleavage Targets
Calpains cleave a diverse array of protein substrates, impacting various cellular processes. Studies using calpain inhibitors have helped to identify many of these targets. While there is no known consensus sequence for calpain-2 proteolysis, evidence suggests over 130 potential substrates wikipedia.org.
Specific examples of identified calpain substrates include:
Cytoskeletal proteins: Calpains are well-known for their ability to cleave cytoskeletal proteins, which can affect cell morphology, adhesion, and motility pnas.orgbioscientifica.comiiarjournals.orgoncotarget.com. Examples include spectrin (B1175318), filamin A (FLNA), talin-1, utrophin, and filamin-1 pnas.orgbioscientifica.comiiarjournals.org. Cleavage of FLNA by calpain at hinge domains can produce a C-terminal fragment that may translocate to the nucleus and influence cell signaling and transcription factor transport iiarjournals.org. Calpain-mediated cleavage of talin-1, which links integrins to the actin cytoskeleton, can facilitate processes like anthrax toxin endocytosis pnas.org.
Kinases and Phosphatases: Calpains can modulate signaling pathways by cleaving kinases and phosphatases. Examples include the cleavage of Cyclin-dependent kinase-5 (Cdk5) and Src tyrosine kinase nih.govthno.org. Calpain-mediated cleavage of protein tyrosine phosphatase 1B (PTP1B) can enhance its phosphatase activity rupress.org. Calpains also cleave striatal-enriched tyrosine phosphatase (STEP), generating inactive fragments nih.gov. Another phosphatase target is PTPN13 (FAP-1), whose cleavage and inactivation by calpain-2 has been linked to the activation of the tyrosine kinase c-Abl and enhanced tyrosine phosphorylation of tau nih.govresearchgate.net. Calcineurin, a calcium-dependent serine/threonine phosphatase, is indirectly activated by calpain cleavage of its endogenous inhibitor, cain/cabin1 pnas.org.
Transcription Factors: Calpains can regulate transcription by cleaving transcription factors. Examples include NF-κB (specifically, its inhibitor IκBα), MEIS2, MYC, NTM1, and Ku80 spandidos-publications.comahajournals.orgnih.govoncotarget.combiologists.comfrontiersin.orgbiologists.com. Cleavage of IκBα by calpains is a key step in the nuclear translocation and activation of NF-κB spandidos-publications.comahajournals.orgnih.gov. MEIS2, a regulator of neurogenesis, is a direct target of calpain-2 proteolytic cleavage, affecting neuronal differentiation biologists.combiologists.com. The transcription factor MYC can be cleaved by calpains to produce a transcriptionally inactive fragment biologists.com. In plants, a calpain inhibitor was shown to alter the cleavage pattern of the membrane-bound transcription factor NTM1 frontiersin.org. Ku80, a component of the Ku complex involved in DNA repair and other nuclear processes, is a specific substrate for m-calpain oncotarget.com. Proteins linked to ALS, such as MATR3, FUS, and TDP43, have also been shown to be cleaved by calpains researchgate.net.
Specific Disease-Related Proteins: Calpain-mediated proteolysis is implicated in the pathogenesis of various diseases, with several disease-related proteins identified as calpain substrates. These include huntingtin (involved in Huntington's disease) and ataxin-3 (involved in spinocerebellar ataxia type 3), where calpain cleavage can lead to the formation of toxic fragments frontiersin.orgmdpi.com. Amyloid precursor protein (APP), involved in Alzheimer's disease, can also be modulated by calpain activity, with inhibitors influencing the generation of APP cleavage products rfmh.org. Tau, another protein implicated in Alzheimer's disease and traumatic brain injury, undergoes oligomerization triggered by calpain-2 activation and subsequent cleavage and inhibition of PTPN13 nih.govresearchgate.net. Dicer, an enzyme crucial for microRNA processing, is cleaved by calpain 2 in diabetic platelets, affecting miRNA levels and platelet function ahajournals.org.
The table below summarizes some of the identified protein substrates of calpains, whose investigation has often involved the use of calpain inhibitors like this compound.
| Protein Substrate | Category | Potential Functional Consequence of Cleavage | Relevant Source(s) |
| Spectrin | Cytoskeletal Protein | Affects cytoskeleton-membrane interactions, cell stability, and motility | pnas.orgbioscientifica.comoncotarget.com |
| Filamin A (FLNA) | Cytoskeletal Protein | Generates fragments influencing cell signaling, transcription factor transport | iiarjournals.org |
| Talin-1 | Cytoskeletal Protein | Disrupts integrin-actin linkage, affects cell adhesion and endocytosis | pnas.org |
| Utrophin, Filamin-1 | Cytoskeletal Protein | Regulation of cytoskeleton | bioscientifica.com |
| Cyclin-dependent kinase-5 (Cdk5) | Kinase | Involved in neuronal function and potentially cell death | nih.gov |
| Src | Kinase | Modulates signaling pathways, potentially involved in neuronal death | thno.orgahajournals.org |
| Striatal-enriched tyrosine phosphatase (STEP) | Phosphatase | Generates inactive fragments, affects downstream signaling | nih.gov |
| PTPN13 (FAP-1) | Phosphatase | Inactivation linked to tau phosphorylation and oligomerization | nih.govresearchgate.net |
| Calcineurin (via cain/cabin1) | Phosphatase | Activation through cleavage of its inhibitor, involved in cell death | pnas.org |
| PTP1B | Phosphatase | Enhanced phosphatase activity, regulates Src kinase | rupress.org |
| IκBα | Transcription Factor Inhibitor | Leads to NF-κB activation | spandidos-publications.comahajournals.orgnih.gov |
| MEIS2 | Transcription Factor | Affects neuronal differentiation | biologists.combiologists.com |
| MYC | Transcription Factor | Produces transcriptionally inactive fragment | biologists.com |
| NTM1 | Transcription Factor | Altered cleavage pattern observed with inhibitor | frontiersin.org |
| Ku80 | Transcription Factor/DNA Repair | Cleavage by m-calpain, affects DNA repair and nuclear processes | oncotarget.com |
| MATR3, FUS, TDP43 | Proteins linked to ALS | Cleavage implicated in neurodegenerative processes | researchgate.net |
| Huntingtin | Disease-Related Protein | Formation of toxic fragments in Huntington's disease | frontiersin.org |
| Ataxin-3 | Disease-Related Protein | Formation of cleavage fragments in spinocerebellar ataxia type 3 | frontiersin.orgmdpi.com |
| Amyloid precursor protein (APP) | Disease-Related Protein | Modulation of cleavage and production of fragments in Alzheimer's disease | rfmh.org |
| Tau | Disease-Related Protein | Oligomerization triggered by calpain-2 activation and PTPN13 cleavage | nih.govresearchgate.net |
| Dicer | Disease-Related Protein/Enzyme | Cleavage affects miRNA processing and cellular function | ahajournals.org |
This table provides a snapshot of the diverse substrates identified, highlighting the broad impact of calpain activity on cellular processes and its relevance to various physiological and pathological conditions.
In Vitro Research Methodologies and Findings for Calpain Inhibitor Ii
Cell Culture Models for Mechanistic Studies
In vitro studies utilizing diverse cell culture models have been instrumental in elucidating the specific effects of Calpain inhibitor II on cellular processes such as apoptosis, proliferation, migration, and viral replication.
Neuronal Cell Cultures
Research in neuronal cell cultures has demonstrated the protective effects of calpain inhibitors, including CPI-2, against various forms of cell injury and death. Studies have shown that calpain inhibitors can rescue neuronal cultures from apoptosis. acs.orgahajournals.org For instance, this compound has been reported to prevent methylmercury-induced cell death in cultured rat cerebellar neurons. sigmaaldrich.com In organotypic brain slice cultures, treatment with this compound was found to inhibit calpain activity and reduce manganese-induced nerve cell injury and alpha-synuclein (B15492655) oligomerization. plos.org This suggests a role for calpain in neurodegenerative processes and highlights the potential of its inhibitors in neuroprotection. acs.orgplos.orgmdpi.com
Studies have also investigated the role of specific calpain isoforms in neuronal function. Calpain-2 activity is high in primary adult neurospheres and decreases with differentiation. biologists.com Inhibition of calpain-2 has been shown to enhance in vitro neuronal differentiation of primary adult neural stem cells. biologists.com Furthermore, in SH-SY5Y cells, rotenone (B1679576) treatment elevated intracellular free Ca2+ and calpain, and calpain inhibition protected cell viability and preserved cellular morphology following rotenone exposure. mdpi.com
Cancer Cell Lines (e.g., Leukemia, Lymphoma, Solid Tumors)
This compound has shown notable effects on various cancer cell lines, particularly those derived from acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL). Contrary to the general understanding of calpain inhibitors as apoptosis inhibitors, CPI-2 has been found to trigger rapid apoptosis in ALL and NHL cells. aacrjournals.orgnih.gov This effect was observed in several ALL and NHL cell lines, including multidrug-resistant and radiation-resistant lines. aacrjournals.org
However, the cytotoxicity of CPI-2 was not observed in certain myeloid leukemia cell lines (HL-60/AML, K562/CML, and U937/AMML) or solid tumor cell lines (BT-20/breast cancer, PC-3/prostate cancer, U373/glioblastoma, and HeLa/epitheloid cancer). aacrjournals.orgnih.gov These findings suggest that calpain may be a specific molecular target for the treatment of ALL and NHL, and CPI-2 and its analogues could be promising agents for these cancers. aacrjournals.orgnih.gov
Further research indicates that CPI-2-induced apoptosis in ALL/NHL cells is caspase-dependent. nih.gov It does not require the presence of protein tyrosine kinases LYN or BTK. aacrjournals.orgnih.gov In chronic lymphocytic leukemia (B-CLL) cells, incubation with this compound resulted in a significantly increased proportion of early apoptotic cells. researchgate.net
In the context of solid tumors, while some solid tumor cell lines were not susceptible to CPI-2 cytotoxicity aacrjournals.orgnih.gov, studies on other solid tumor types have explored the role of calpains. For example, calpain-2 is reported to be upregulated in various tumors and plays a role in promoting proliferation, migration, and inhibiting apoptosis in cancer cells, including non-small cell lung cancer (NSCLC) and prostate cancer cells. ijbs.com Calpain inhibition has been shown to induce apoptosis in human prostate adenocarcinoma cells. nih.gov
A study on human colon cancer cell lines treated directly with a calpain-2 inhibitor showed increased cell death in 4 out of 5 cell lines and decreased anchorage-independent growth in all five. researchgate.net This suggests that calpain-2 inhibitor treatment may be most effective on colorectal tumors expressing the highest levels of calpain-2. researchgate.net
Here is a summary of this compound effects on various cancer cell lines:
| Cell Line Type | Examples | Effect of this compound | Reference |
| Acute Lymphoblastic Leukemia (ALL) | ALL-1, RS4;11, NALM-6, JURKAT, MOLT-3 | Triggers rapid apoptosis | aacrjournals.orgnih.gov |
| Non-Hodgkin's Lymphoma (NHL) | RAMOS, DAUDI, JURKAT, MOLT-3, DT-40 (wild-type, LYN-deficient, BTK-deficient) | Triggers rapid apoptosis | aacrjournals.orgnih.gov |
| Chronic Lymphocytic Leukemia (B-CLL) | B-CLL cells | Increased early apoptosis | researchgate.net |
| Myeloid Leukemia | HL-60/AML, K562/CML, U937/AMML | Not susceptible to cytotoxicity | aacrjournals.orgnih.gov |
| Solid Tumors (tested) | BT-20/breast cancer, PC-3/prostate cancer, U373/glioblastoma, HeLa/epitheloid cancer | Not susceptible to cytotoxicity | aacrjournals.orgnih.gov |
| Human Prostate Adenocarcinoma | - | Induces apoptosis | nih.gov |
| Human Colon Cancer | 5 cell lines tested (e.g., HCT116) | Increased cell death (4/5), decreased anchorage-independent growth (5/5) | researchgate.net |
Immune Cell Studies (e.g., T-lymphocytes, Monocytes)
Calpain activity plays a role in the function of immune cells, including T lymphocytes and monocytes. Studies have shown that calpain inhibition can decrease the proliferation of peripheral blood T cells in vitro. researchgate.netnih.gov Specifically, treatment with this compound significantly reduced dynamic proliferation parameters of CD4+ cells. researchgate.netnih.gov The mechanistic reason for the effects of calpain inhibition on T cell functions might involve a significant reduction in the expression of active upstream signaling molecules like phospholipase C gamma, p56Lck, and NFκB. researchgate.netnih.gov
Calpain inhibition can also affect cytokine secretion by immune cells. Inhibition of calpain activity in resting peripheral blood mononuclear cells (PBMC) leads to decreased secretion of multiple, mainly proinflammatory cytokines upon stimulation. researchgate.net For instance, secretion of IL-1β by monocytes was reduced after treatment with this compound. researchgate.net
Calpain-2 is also involved in the migration of T lymphocytes by controlling the turnover of LFA-1 adhesions. nih.govplos.org Inhibition of calpain activity, through pharmacological inhibition or siRNA silencing, results in inefficient disassembly of LFA-1 adhesions, leading to T lymphocyte elongation and shedding of LFA-1 clusters. nih.govplos.org
Renal Cell Models
In vitro studies using renal cell lines have investigated the role of calpains in drug-induced toxicity and cell death. Calpain inhibition has been shown to protect renal cells from the toxicity of several model toxicants and endoplasmic reticulum (ER) stress inducers like tunicamycin. psu.eduresearchgate.net This suggests the involvement of calpain in drug-induced cell death in renal cells. psu.eduresearchgate.net
Studies using the renal cell line LLC-PK1 have shown that the calpain inhibitor PD150606 significantly reduced cell death induced by reactive chemical toxicants (RCTs) and tunicamycin. oup.com Although not as potent as PD150606, this compound also significantly inhibited cell death induced by iodoacetamide (B48618) and tert-butyl hydroperoxide in a similar manner. oup.com Inhibition of calpain also blocked the induction of GRP78, a marker of ER stress, following exposure to RCTs, suggesting a link between calpain activation and ER stress-associated cell death in renal cells. oup.comresearchgate.net
However, the protective effect of calpain inhibition can be cell line-dependent. While observed in LLC-PK1 (porcine) and HEK293 (human) renal cell lines, this protection was not seen in the rat NRK-52E cell line, where toxicity was increased. psu.edu
Viral Cell Culture Systems
Calpain inhibitors, including this compound, have demonstrated antiviral activity in various viral cell culture systems, particularly against coronaviruses. Calpain inhibitors II and XII have shown potent antiviral activity against infectious SARS-CoV-2 in cell culture. acs.orgnih.govacs.org These compounds inhibit SARS-CoV-2 viral replication with EC50 values in the low micromolar range. nih.govbiorxiv.org
Further studies revealed that Calpain inhibitors II and XII have a dual mechanism of action, inhibiting both the viral main protease (Mpro) and host cathepsin L in Vero cells. acs.orgacs.orgresearchgate.net Inhibition of cathepsin L is significant because it plays an essential role in SARS-CoV-2 cell entry by activating the viral spike protein. nih.gov The antiviral activity of these inhibitors against SARS-CoV-2 has also been confirmed in Caco-2 cells. acs.orgacs.org
Beyond SARS-CoV-2, Calpain inhibitors II and XII have shown broad-spectrum antiviral activity against other human coronaviruses, including SARS-CoV, MERS-CoV, 229E, OC43, and NL63. acs.orgacs.org
Calpain-2 protein has also been shown to influence the replication of other viruses, such as chikungunya virus (CHIKV). frontiersin.org Inhibiting the activity of calpain-2 or silencing the calpain-2 gene can significantly inhibit virus replication. frontiersin.org
Biochemical Assays for Inhibitor Characterization
Biochemical assays are crucial for characterizing the inhibitory activity of this compound and understanding its mechanism of action at a molecular level.
Fluorescence resonance energy transfer (FRET)-based enzymatic assays have been used to identify and characterize the potency of this compound against viral proteases, such as the SARS-CoV-2 Mpro. nih.govbiorxiv.orgresearchgate.net In these assays, this compound was identified as a potent Mpro inhibitor with submicromolar IC50 values. nih.govbiorxiv.org
Thermal shift binding assays provide evidence of the direct binding of this compound to target proteins like SARS-CoV-2 Mpro. acs.orgnih.govbiorxiv.org Binding of this compound to Mpro has been shown to shift the melting curve of the protein, indicating a stable interaction. nih.govbiorxiv.org
Enzyme kinetic studies are employed to further elucidate the mechanism of inhibition. nih.gov Native mass spectrometry can also be used to characterize the binding of inhibitors to target proteins, such as the interaction of this compound with SARS-CoV-2 Mpro dimers. nih.govbiorxiv.org
This compound is known to inhibit the activity of calpain, cathepsin L, and cathepsin B. sigmaaldrich.com In vitro enzymatic assays have confirmed the potent inhibition of human cathepsin L by this compound, with IC50 values in the nanomolar range. nih.govresearchgate.net
Biochemical studies have also explored the effects of calpain-2 on specific protein substrates. For example, calpain-2 has been shown to cleave PTP1B in vitro, leading to enhanced phosphatase activity. rupress.org This cleavage is calcium-dependent and can be blocked by calpain inhibitors. rupress.org
Here is a summary of biochemical findings related to this compound:
| Assay Type | Target/Context | Key Findings | Reference |
| FRET-based enzymatic assay | SARS-CoV-2 Mpro | Potent inhibition (submicromolar IC50) | nih.govbiorxiv.orgresearchgate.net |
| Thermal shift binding assay | SARS-CoV-2 Mpro | Direct binding and stabilization of the protein | acs.orgnih.govbiorxiv.org |
| Enzyme kinetic studies | SARS-CoV-2 Mpro | Characterization of inhibition mechanism (e.g., slow covalent binding) | nih.gov |
| Native mass spectrometry | SARS-CoV-2 Mpro | Characterization of inhibitor binding to protein dimers | nih.govbiorxiv.org |
| In vitro enzymatic assay | Human cathepsin L | Potent inhibition (nanomolar IC50) | nih.govresearchgate.net |
| In vitro cleavage assay (with purified enzymes) | PTP1B (by Calpain-2) | Cleavage of PTP1B leading to enhanced phosphatase activity; blocked by inhibitors. | rupress.org |
| In vitro cleavage assay (with purified enzymes) | Enteroviral polyprotein P1 (by Calpains 1 and 2) | Cleavage of P1 to release VP1 and VP3; prevented by calpain inhibitor and calcium-dependent. | mdpi.com |
Enzyme Activity Assays (e.g., IC50, Ki determination)
Enzyme activity assays are standard methods for quantifying the potency of calpain inhibitors like this compound. These assays typically involve incubating purified calpain enzyme with a specific substrate in the presence of varying concentrations of the inhibitor. The resulting enzyme activity is then measured, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki, on the other hand, is a more fundamental measure of inhibitor potency, reflecting the dissociation constant of the enzyme-inhibitor complex researchgate.net. Determining both IC50 and Ki values helps characterize the binding affinity and inhibitory strength of a compound against a specific enzyme.
Studies have reported IC50 and Ki values for this compound against various proteases, including calpains and other cysteine proteases like cathepsin L. For example, this compound has been shown to be a potent inhibitor of human cathepsin L, with reported Ki values in the nanomolar range scienceopen.comnih.gov. One study reported a Ki of 0.6 nM and an IC50 of 0.41 nM for this compound against cathepsin L nih.gov. While this compound is known as a calpain inhibitor, its activity against other proteases is also assessed in research to understand its selectivity profile.
Data from enzyme activity assays can be presented in tables to summarize the inhibitory potency of this compound against different enzymes.
| Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Human Cathepsin L | 0.41 | 0.6 | nih.gov |
These assays often utilize fluorogenic substrates that release a fluorescent molecule upon cleavage by the enzyme. The increase in fluorescence over time is proportional to the enzyme activity, and the reduction in fluorescence in the presence of an inhibitor indicates the extent of inhibition sigmaaldrich.comunits.itnih.govmdpi.com.
Proteolytic Activity Measurement (e.g., Spectrin (B1175318) Proteolysis)
Beyond measuring direct enzyme activity, researchers also assess the functional impact of calpain inhibition by monitoring the proteolysis of endogenous protein substrates within cells or tissue samples. Spectrin, a major cytoskeletal protein, is a well-established substrate for calpains oup.comnih.govnih.govphysiology.org. Calpain-mediated cleavage of alpha II-spectrin (αII-spectrin) yields characteristic breakdown products (SBDPs) of approximately 150 kDa and 145 kDa, while caspase-mediated cleavage produces different fragments oup.compsu.edu. Monitoring the generation of these specific SBDPs serves as a reliable indicator of calpain activation and the effectiveness of calpain inhibitors.
In vitro experiments using cell cultures or tissue homogenates allow researchers to observe how this compound affects spectrin proteolysis. By treating cells or tissue with stimuli that induce calpain activation (e.g., calcium influx) and then adding this compound, the reduction or absence of the characteristic calpain-mediated spectrin breakdown products can be detected using techniques such as Western blotting oup.com.
Studies have demonstrated that calpain inhibitors, including those structurally related to this compound, can attenuate αII-spectrin proteolysis in various experimental models of cellular injury and neurodegeneration acs.orgoup.com. The presence and levels of SBDPs are often quantified to assess the degree of calpain activity and the efficacy of the inhibitor acs.orgresearchgate.net.
Data from spectrin proteolysis experiments can illustrate the protective effect of this compound against calpain-mediated degradation of cytoskeletal proteins.
| Experimental Condition | This compound Treatment | Presence of 150/145 kDa αII-Spectrin SBDPs |
| Stimulus inducing calpain activation | Absent | High |
| Stimulus inducing calpain activation | Present | Low or Absent |
Note: This table represents a general expected outcome based on the literature regarding calpain inhibitors and spectrin proteolysis.
Measuring spectrin breakdown products provides a functional readout of calpain activity within a more complex biological context compared to isolated enzyme assays. This approach is valuable for confirming the cellular efficacy of inhibitors identified in enzyme activity assays.
High-Throughput Screening Approaches for Novel Calpain Inhibitors
High-throughput screening (HTS) is a powerful approach used in drug discovery to rapidly screen large libraries of compounds for potential inhibitory activity against a target enzyme like calpain scbt.comsigmaaldrich.comunits.itpromega.sgnih.gov. HTS assays are designed to be miniaturized, automated, and cost-effective, allowing for the testing of thousands to millions of compounds in a relatively short period.
For identifying novel calpain inhibitors, HTS assays often utilize fluorescence- or luminescence-based detection methods with substrates that are cleaved by calpain sigmaaldrich.comunits.itpromega.sg. These substrates are designed to produce a detectable signal change upon cleavage. Inhibitors present in the screening library that block calpain activity prevent or reduce the cleavage of the substrate, resulting in a different signal compared to wells without an inhibitor.
Cell-based HTS assays have also been developed to identify calpain inhibitors that can enter cells and inhibit endogenous calpain activity promega.sgnih.gov. These assays can use cell-permeant calpain substrates or monitor downstream effects of calpain activation, such as the cleavage of intracellular substrates or changes in cellular viability promega.sgnih.gov.
This compound or other known calpain inhibitors are often used as positive controls in HTS campaigns to validate the assay and ensure its ability to detect active compounds units.itpromega.sg. The potency of identified hits from the screening is then typically confirmed and further characterized using the in vitro enzyme activity assays and proteolytic activity measurements described earlier (Sections 4.2.1 and 4.2.2).
HTS campaigns have successfully identified novel calpain inhibitors with diverse chemical structures nih.gov. These identified compounds then undergo further evaluation to determine their selectivity, potency, and potential as therapeutic leads. The data generated from HTS are typically large datasets indicating the percentage of inhibition or signal change for each tested compound.
| Compound ID | Inhibition (%) |
| Library Compound 1 | 15 |
| Library Compound 2 | 85 |
| Library Compound 3 | 5 |
| This compound (Positive Control) | 95 |
Note: This table is illustrative of the type of data generated in an HTS campaign, showing the inhibitory effect of various compounds compared to a positive control like this compound.
HTS plays a critical role in the early stages of discovering new chemical entities with potential calpain inhibitory activity, providing a starting point for further medicinal chemistry and biological evaluation.
In Vivo Research Applications and Disease Model Studies
Neurodegenerative Disease Models
Calpain activation is a significant factor in neurodegeneration, causing damage in both human and animal models. frontiersin.org Given this involvement, calpain inhibition is considered a potential therapeutic strategy for mitigating the detrimental effects observed in these conditions. frontiersin.org
Traumatic Brain Injury (TBI) Research
Research in TBI models has indicated that calpain activation is directly linked to neuronal damage and long-term functional deficits. nih.govbiorxiv.org Specifically, calpain-2 activation has been identified as a strong predictor of cell death extent after TBI. westernu.edu Studies utilizing controlled cortical impact (CCI) models in mice and rats have investigated the neuroprotective effects of calpain inhibitors. nih.govbiorxiv.orgwesternu.edu
In a mouse model of TBI, a selective calpain-2 inhibitor administered after the injury decreased the extent of cell death, facilitated motor recovery, and prevented cognitive loss. westernu.edu Another study using a mouse model of diffuse brain injury found that immediate post-injury administration of the calpain inhibitor SJA6017 resulted in a dose-related improvement in 24-hour functional outcome, and this significance was maintained after a 4-hour delay in administration. umich.edu
Studies have also shown that calpain inhibition can reduce apoptosis and improve neurological function after TBI. researchgate.netacs.orgnih.gov In vitro studies have demonstrated that calpain inhibitors can rescue neuronal cultures from apoptosis, and delivery of a calpain-2 inhibitor in mice after TBI reduced the number of apoptotic neurons around the lesion. acs.org
Spinal Cord Injury (SCI) Research
Calpain activation plays a pivotal role in the secondary injury cascade following SCI, contributing to neuronal death and functional impairment. researchgate.netfrontiersin.org Targeting calpain with inhibitors is considered a promising therapeutic strategy for mitigating these detrimental effects. frontiersin.org
In an adult dog SCI model, blocking calpain activity with a specific calpain inhibitor (PD150606) in combination with methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) reduced neuronal death, enhanced locomotor scores (measured by the canine Basso, Beattie, and Bresnahan score), and improved neuroprotection. frontiersin.orgresearchgate.net These findings demonstrated significantly lower neuronal loss and microglial cell invasion. frontiersin.orgresearchgate.net The combination therapy prevented calcium-induced p35 cleavage, CDK5 activation, and tau phosphorylation. frontiersin.org
Research in rat models of SCI has also investigated the effects of calpain inhibitors. Intravenous infusion of the calpain inhibitor calpeptin (B1683957) in a rat model inhibited the degradation of neurofilament (NF)68 and NF200, reduced cell death, and provided significant neuroprotection. researchgate.net Another study using the calpain inhibitor E-64-d in a rat SCI model found reduced cellular apoptosis. researchgate.net Intrathecal administration of the cell-permeable calpain inhibitor MDL28170 in rats after spinal cord hemisection improved neurological dysfunction, prevented neuron loss, decreased apoptotic cells, and reduced astrogliosis and microglia activation. oup.com This treatment also attenuated the ratio of proapoptotic Bax/anti-apoptotic Bcl-2 mRNA and diminished p35 truncation, abrogating aberrant tau phosphorylation. oup.com
Studies have also explored the effect of calpain inhibition on spasticity after SCI. In a neonatal rat SCI model, acute administration of MDL28170 dose-dependently reduced the number of spontaneous muscle twitches and decreased the duration of EMG responses to tail-pinch. elifesciences.org This suggests a causal relationship between calpain activation and the development of spasticity in this model. elifesciences.org
Furthermore, calpain inhibitors have been investigated for their ability to enhance the survival of transplanted cells in SCI models. The calpain inhibitor MDL28170 enhanced Schwann cell survival both in vitro and following delayed transplantation into the injured spinal cord in an in vivo model. nih.gov
Alzheimer's Disease (AD) Research
Calpain activation has been implicated in the pathogenesis of Alzheimer's Disease. researchcommons.orgjneurosci.org Studies in animal models of AD have explored the potential of calpain inhibition as a therapeutic strategy. jneurosci.orgdovepress.com
In mouse models of AD, including those exhibiting amyloid plaque deposition (APP/PS1) and tau aggregation (THY-Tau22), increased calpain-2 nuclear translocation has been observed, associated with reduced MBNL2 expression and aberrant RNA processing. jneurosci.org Knock-down of calpain-2 expression or inhibition of its nuclear translocation prevented the reduction in MBNL2 expression and maintained adult patterns of RNA processing. jneurosci.org
Another study investigated the calpain inhibitor A-705253 in a rat animal model of Aβ-induced neurodegeneration. dovepress.com A-705253 was shown to prevent cholinergic neurodegeneration and the accompanying neuroinflammatory response in a dose-dependent manner. dovepress.com These findings suggest that calpain inhibition may be a useful strategy to prevent Aβ-induced neurodegeneration. dovepress.com
Parkinson's Disease (PD) Research
Calpain activation has been implicated in the neuronal degeneration associated with Parkinson's Disease. researchcommons.orgresearchgate.netmichaeljfox.org Preclinical studies using calpain inhibitors in animal models of PD have shown promising results. frontiersin.orgresearchgate.net
In a mouse model of PD induced by MPTP, administration of the calpain inhibitor MDL-28170 significantly attenuated the loss of nigral dopamine (B1211576) neurons. nih.govnih.gov This neuroprotection was accompanied by the abolition of MPTP-induced locomotor deficits and normalization of markers of striatal postsynaptic activity. nih.govnih.gov Studies using the rotenone (B1679576) rat model of PD have also shown that calpain inhibition by calpeptin significantly attenuated calpain-2 expression and neuronal death in the substantia nigra. mdpi.com Calpeptin treatment prevented glial activation, promoted M2-type microglia, and protected neurons. mdpi.com These data suggest that the attenuation of calpain-2 may be important in reducing neuronal loss in rotenone-induced PD models. mdpi.com
Novel calpain inhibitors, such as Neurodur and Gabadur, have also been tested in preclinical models of PD. michaeljfox.org Administration of these inhibitors to an alpha-synuclein (B15492655) preclinical model reduced the accumulation of alpha-synuclein in neurons and decreased calpain activity. michaeljfox.org The treatment was well tolerated and suggested that these inhibitors could cross the blood-brain barrier. michaeljfox.org
Huntington's Disease (HD) Research
Calpain activation is believed to play a role in the pathogenesis of Huntington's Disease, a disorder caused by an abnormal expansion of CAG repeats in the HTT gene. researchcommons.orgfrontiersin.orgresearchgate.net The resulting mutant huntingtin (mHTT) protein aggregation and cleavage contribute to neuronal dysfunction and death. researchcommons.orgfrontiersin.orgresearchgate.net
In HD animal models, treatment with direct or indirect inhibitors of calpain activity or overexpression of the endogenous calpain inhibitor calpastatin has shown beneficial effects. frontiersin.org For instance, administration of calpain inhibitor I/ALLN to medium-sized spiny neurons isolated from HD mice balanced the loss rate of surface NMDA receptors and reduced NMDA-induced apoptosis. frontiersin.org Overexpression of calpastatin in an animal model of Machado-Joseph Disease (SCA3, another polyQ disorder) was found to reduce aggregated ataxin-3 inclusions. mdpi.com
Studies using animal models of mitochondrial blockade, which mimic aspects of HD, have also demonstrated the involvement of calpain. nih.gov In these models, calpain activation was specifically increased in the striatum, a region particularly vulnerable in HD, and was associated with calpain-dependent cleavage of huntingtin. nih.gov Selective calpain inhibition prevented the abnormal calpain-dependent processing of huntingtin, reduced the size of striatal lesions, and significantly reduced DNA fragmentation in striatal cells. nih.gov These findings strongly support a direct implication of calpain in HD pathogenesis and the potential therapeutic benefit of calpain inhibition. nih.gov
Spinocerebellar Ataxia Type 3 (SCA3) Research
Calpain-mediated cleavage of the mutant ataxin-3 protein has been shown to be enhanced in models of Spinocerebellar Ataxia Type 3 (SCA3), also known as Machado-Joseph Disease (MJD), contributing to increased aggregation propensity. researchgate.net Inhibiting calpain activity has shown effective roles in reducing mutant ataxin-3 toxicity in various models. scirp.org
In a transgenic zebrafish model of SCA3, a novel small-molecule calpain inhibitor compound, BLD-2736, was tested. researchgate.netbiospace.comfrontiersin.org Treatment with BLD-2736 improved the swimming ability of SCA3 zebrafish larvae in a dose-dependent manner and decreased the presence of insoluble protein aggregates. researchgate.netbiospace.comfrontiersin.org Delayed treatment, initiated when protein aggregates were already present, was still successful in reducing aggregates and improving swimming. researchgate.netbiospace.com This study also demonstrated that treatment with BLD-2736 increased a key marker of autophagic activity, suggesting that the clearance of misfolded proteins contributes to the observed benefits. biospace.com
Oral administration of the calpain inhibitor BDA-410 to a SCA3 mouse model reduced toxic fragments of the mutant ATXN3 protein, decreased the number of its inclusions, and prevented cerebellar cell loss. researchgate.netfrontiersin.org This suggests that calpain inhibitors may mediate neuroprotection and inhibit proteolysis in SCA3. frontiersin.org Overexpression of the endogenous calpain inhibitor calpastatin in mouse models of MJD has also been shown to reduce the size and number of mutant ataxin-3 inclusions, as well as neuronal dysfunction and neurodegeneration. scirp.org
Summary of Key Findings in In Vivo Neurodegenerative Disease Models:
| Disease Model | Animal Model(s) Used | Key Findings Related to Calpain Inhibition | Relevant Calpain Inhibitors Mentioned |
| Traumatic Brain Injury (TBI) | Mice, Rats, Dogs | Reduced neuronal death, improved motor recovery, prevented cognitive loss, decreased apoptosis, reduced SBDP levels, protected against endothelial hyperpermeability. nih.govbiorxiv.orgwesternu.eduumich.eduresearchgate.netacs.orgnih.govmdpi.comresearchgate.net | Calpain inhibitor II (ALLM), Selective calpain-2 inhibitors (e.g., NA-184, C2I), SJA6017, MDL28170, AK295, PD150606 |
| Spinal Cord Injury (SCI) | Dogs, Rats, Mice | Reduced neuronal death, enhanced locomotor scores, improved neuroprotection, inhibited neurofilament degradation, reduced apoptosis, improved survival of transplanted cells. researchgate.netfrontiersin.orgresearchgate.netoup.comnih.govdovepress.comisciii.es | PD150606, Calpeptin, E-64-d, MDL28170, AK 295, CEP-4143 |
| Alzheimer's Disease (AD) | Mouse models (APP/PS1, THY-Tau22), Rat model | Prevented reduction in MBNL2 expression, maintained adult RNA processing patterns, prevented cholinergic neurodegeneration, reduced neuroinflammation. jneurosci.orgdovepress.com | A-705253, Calpain-2 inhibitors |
| Parkinson's Disease (PD) | Mouse model (MPTP), Rat model (Rotenone) | Attenuated loss of nigral dopamine neurons, abolished locomotor deficits, normalized striatal postsynaptic activity, attenuated calpain-2 and neuronal death, prevented glial activation, promoted M2-type microglia, reduced alpha-synuclein accumulation. researchcommons.orgresearchgate.netmichaeljfox.orgnih.govnih.govmdpi.com | MDL-28170, Calpeptin, Neurodur, Gabadur, SNJ-1945 |
| Huntington's Disease (HD) | HD mice, Mitochondrial blockade models (rats) | Balanced loss rate of surface NMDA receptors, reduced NMDA-induced apoptosis, prevented abnormal huntingtin processing, reduced striatal lesion size, reduced DNA fragmentation. frontiersin.orgnih.gov | Calpain inhibitor I (ALLN), Calpastatin (overexpression), CX295, PRE084 |
| Spinocerebellar Ataxia Type 3 (SCA3) | Transgenic zebrafish, SCA3 mouse model | Improved motor activity, decreased insoluble protein aggregates, increased autophagic activity, reduced toxic protein fragments, prevented cerebellar cell loss. mdpi.comresearchgate.netscirp.orgbiospace.comfrontiersin.org | BLD-2736, BDA-410, Calpeptin, Calpastatin (overexpression) |
Data on Functional Outcome Improvement in SCI (Dog Model):
| Treatment Group | Canine Basso, Beattie, and Bresnahan (BBB) Score Improvement |
| PD150606 + MPSS | Enhanced locomotor score frontiersin.orgresearchgate.net |
| Untreated Injured | Lower locomotor score frontiersin.orgresearchgate.net |
Note: Specific numerical data for BBB score improvement was described as "enhanced" but precise values were not consistently available across snippets to create a quantitative table.
Data on Neurofilament Protein Degradation in SCI (Rat Model):
| Treatment Group | Loss of 68-kDa and 200-kDa Neurofilament Proteins in Lesion |
| Untreated Injured Rats | 47% loss compared to sham control researchgate.net |
| Calpeptin-treated Rats | 25-30% loss researchgate.net |
| MP-treated Rats | 25-30% loss researchgate.net |
| Calpeptin + MP treated | Slightly more effective than single treatments researchgate.net |
Data on Calpain-2 Inhibition and Neuronal Death in PD (Rotenone Rat Model):
| Treatment Group | Calpain-2 Expression in Striatum | Neuronal Death in Substantia Nigra |
| Rotenone-treated Rats | Increased | Increased |
| Rotenone + Calpeptin | Significantly inhibited mdpi.com | Significantly attenuated mdpi.com |
| Control | Baseline | Baseline |
Note: Data on Calpain-2 expression and neuronal death was described qualitatively and as "significantly inhibited" or "significantly attenuated" in the provided snippets, precluding a table with numerical percentage changes.
Data on Motor Behavior and Protein Aggregates in SCA3 (Zebrafish Model):
| Treatment Group | Swimming Ability (Distance Swum) | Insoluble Protein Aggregates |
| SCA3 Zebrafish + BLD-2736 | Improved (dose-dependent) researchgate.netbiospace.com | Decreased researchgate.netbiospace.com |
| Vehicle-treated SCA3 | Impaired | Present |
Note: Data was described as dose-dependent improvement and decreased presence, but specific quantitative values for swimming distance or aggregate count were not consistently available across snippets.
Other Neurodegeneration Models (e.g., Excitotoxicity)
Calpain activation has been extensively linked to neurodegeneration, including that induced by excitotoxicity. Studies have explored the specific contributions of calpain-1 and calpain-2 in this context. Research using primary neuronal cultures indicated that calpain-2 activation, but not calpain-1, was responsible for NMDA-induced excitotoxicity through the activation of STEP nih.gov. Down-regulation of calpain-2, but not calpain-1, was shown to increase neuronal survival following NMDA treatment in cultured hippocampal neurons nih.gov. Calpain-mediated degradation of drebrin, an f-actin-binding protein crucial for synaptic structure and function, has been observed under excitotoxic conditions induced by NMDA receptor overactivation in vitro and in an in vivo model of cerebral ischemia plos.orgnih.gov. This degradation of drebrin by calpain is suggested to be a fundamental pathology in neurodegenerative diseases mediated by excitotoxicity plos.orgnih.gov. Experimental cerebral ischemia, an in vivo model of brain injury caused by excitotoxicity, also induced the degradation of drebrin plos.org. Pharmacological inhibition of f-actin loss facilitated drebrin degradation, suggesting a functional link between f-actin and drebrin degradation plos.orgnih.gov. Calpain inhibition has also been shown to block the Ca²⁺-dependent death induced by kainate in cultured cerebellar Purkinje neurons and has been reported to offer protection against AMPA-induced Purkinje cell damage in slices ahajournals.org. In a rotenone-induced rat model of Parkinson's disease, treatment with calpeptin, a non-specific calpain-1 and -2 inhibitor, significantly attenuated calpain-2 expression and neuronal death in the substantia nigra, suggesting the importance of calpain-2 in Parkinsonian neurodegeneration mdpi.com.
Cancer Research Models
Calpains, particularly calpain-1 and calpain-2, are implicated in cancer progression, metastasis, and treatment resistance tandfonline.comaacrjournals.org. Elevated expression of calpain-1 and calpain-2 isoforms in cancer is associated with shorter survival tandfonline.com. In vivo studies using mouse models have investigated the impact of calpain inhibition on tumor progression. For instance, in a study using human colon cancer cell lines transplanted intrarectally into mice, treatment with a calpain-2 inhibitor reduced tumor growth and increased survival specifically in mice injected with cells expressing the highest levels of calpain-2 researchgate.netnih.gov. This suggests that calpain-2 inhibitor treatment may be most effective on colorectal tumors with high calpain-2 expression researchgate.netnih.gov. Genetic disruption of both calpain-1 and calpain-2 through knockout of the common regulatory subunit CAPNS1 significantly reduced cell migration and inhibited spontaneous metastasis by over 80% in a mouse orthotopic engraftment model of triple-negative breast cancer aacrjournals.org. Individual knockouts of CAPN1 or CAPN2 also reduced metastasis, but to a lesser extent, highlighting the potential necessity of dual inhibition for optimal therapeutic effect aacrjournals.org. Calpain-2 has also been shown to enhance non-small cell lung cancer progression and chemoresistance to paclitaxel (B517696) in vivo, potentially via the EGFR-pAKT pathway ijbs.com. Knockdown of calpain-2 in non-small cell lung cancer cells resulted in smaller subcutaneous tumors in in vivo xenograft assays ijbs.com.
Cardiovascular Disease Research Models
Calpains play a demonstrated role in cardiovascular disease scienceopen.comnih.gov. Research has explored calpain inhibition in models of myocardial hypertrophy and endothelial dysfunction.
Myocardial Hypertrophy Models
Targeted inhibition or genetic disruption of calpain has shown protective effects against myocardial hypertrophy and fibrosis in mouse models of type 1 diabetes scienceopen.comnih.gov. In streptozotocin-induced and OVE26 diabetic mouse models, deficiency of Capn4 (the gene encoding the common calpain subunit) or overexpression of calpastatin (an endogenous calpain inhibitor) reduced myocardial hypertrophy and fibrosis, leading to improved myocardial function scienceopen.comnih.gov. These effects were associated with a normalization of the nuclear factor of activated T-cell, nuclear factor-κB, and matrix metalloproteinase activities in diabetic hearts scienceopen.com. Calpain activation has been identified as a key activator of the NF-κB pathway, which contributes to myocardial hypertrophy nih.govencyclopedia.pub. Inhibition of calpain function in cardiomyocytes, specifically preventing calcineurin truncation, facilitated the reversal of myocardial hypertrophy in a transgenic mouse model with conditional cardiac calpastatin overexpression following the removal of an angiotensin-II stimulus researchgate.net.
Endothelial Dysfunction Models
Calpain activity is increased in the diabetic vasculature and contributes to the vascular dysfunction associated with chronic diabetes mellitus jst.go.jpdiabetesjournals.orgnih.gov. Inhibition of calpain activity has been shown to attenuate endothelial dysfunction in in vivo models of type 2 diabetes diabetesjournals.orgnih.gov. In the microcirculation of Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, increased calpain activity and leukocyte trafficking were observed, and inhibition of calpain activity significantly attenuated leukocyte-endothelium interactions diabetesjournals.orgnih.gov. Calpain inhibition also restored endothelial nitric oxide (NO) levels, which were decreased in the microcirculation of diabetic rats diabetesjournals.orgnih.gov. This suggests that the loss of endothelial NO in the diabetic vasculature is at least partly calpain-dependent diabetesjournals.org. Calpain inhibition also suppressed the increased expression of cell adhesion molecules in the vascular endothelium of ZDF rats diabetesjournals.orgnih.gov. Furthermore, calpain contributes to the development of angiotensin II-induced endothelial dysfunction via AT1r signaling nih.govahajournals.org. In rats and mice, subchronic administration of nonpressor doses of angiotensin II increased vascular calpain activity, and inhibition of AT1r or calpain nearly normalized physiological and biochemical parameters associated with endothelial dysfunction, such as leukocyte-endothelium interactions and albumin permeability nih.govahajournals.org.
Infectious Disease Research Models (e.g., Coronavirus Infections)
Calpain inhibitors have been investigated for their potential antiviral activities, including against coronaviruses. Calpain inhibitors II and XII have demonstrated effective inhibition of SARS-CoV-2 replication in cell culture nih.govfrontiersin.org. The structures of SARS-CoV-2 main protease (Mpro) in complex with calpain inhibitors II and XII have been solved, revealing binding sites that support the inhibition of the protease activity of SARS-CoV-2 Mpro researchgate.netportlandpress.com. This suggests a potential strategy for inhibiting both Mpro and cathepsin L portlandpress.com. Calpain inhibitors have also shown antiviral activities against other coronaviruses, including MERS-CoV portlandpress.com. Genetic knockout of calpain-2 has been shown to confer resistance to SARS-CoV-2 infection in host cells by facilitating SARS-CoV-2 spike protein-mediated cell attachment through the positive regulation of cell surface ACE2 levels researchgate.net. This highlights an Mpro-independent pathway targeted by calpain inhibitors for efficient viral inhibition and identifies calpain-2 as a potential therapeutic target at the viral entry step researchgate.net.
Other Pre-Clinical Disease Model Investigations (e.g., Leishmaniasis, Cataracts)
Calpain inhibitors have also been explored in pre-clinical models of other diseases, including leishmaniasis and cataracts.
In Leishmaniasis research, calpain inhibitors have shown promise as potential therapeutic agents against Leishmania parasites scielo.brmdpi.comnih.govnih.govscielo.br. MDL28170, a potent and cell-permeable calpain inhibitor, has demonstrated antileishmanial activity against Leishmania amazonensisin vitro, arresting the growth of promastigotes in a dose-dependent manner and inducing the expression of apoptotic markers mdpi.comnih.gov. MDL28170 was also able to reduce the number of intracellular amastigotes in infected macrophages scielo.brmdpi.com. Functional studies with MDL28170 in Leishmania braziliensis revealed a leishmaniostatic effect, a reduction in the association index in mouse macrophages, and ultrastructural alterations consistent with autophagy scielo.br.
In the context of Cataracts, calpain-mediated degradation of lens proteins is implicated in cataract formation nih.govarvojournals.org. Studies have investigated the efficacy of calpain inhibitors in preventing or slowing cataract development in animal models. In a naturally occurring in vivo sheep cataract model, a newly synthesized calpain inhibitor, CAT0059, formulated as an eye ointment, initially slowed cataract development compared to the untreated eye, although this effect was temporary nih.gov. Another calpain inhibitor, SJA6017, administered systemically, was taken up by the lens and ameliorated selenite-induced cataract formation in rats in vivo, reducing the frequency and density of nuclear cataracts tandfonline.com. Calpain II-induced insolubilization of lens beta-crystallin polypeptides has been suggested as a potential mechanism for cataract formation, as the insoluble beta-crystallin polypeptides produced by calpain II were similar to those found in cataractous lenses nih.gov.
Genetic Manipulation Approaches in Animal Models
Genetic manipulation techniques, including gene knockout, deletion, and overexpression, have been instrumental in dissecting the complex roles of the calpain system in various biological processes and disease states.
Calpain-1 Knock-out Models
Calpain-1 (μ-calpain), encoded by the Capn1 gene, is a ubiquitous calpain isoform. Studies utilizing Capn1 knockout mice have revealed key aspects of its function. Homozygous Capn1 knockout mice are viable and fertile, initially showing limited overt phenotypes, primarily related to platelet function. These include impaired platelet aggregation, clot retraction, and defects in tyrosine dephosphorylation, despite exhibiting normal bleeding times. nih.gov Subsequent detailed phenotyping identified a mild form of ataxia linked to abnormal cerebellar development in these mice. ebi.ac.uk
Further research in Capn1 knockout models has highlighted the involvement of calpain-1 in neuronal function and plasticity. These mice demonstrate impaired synaptic plasticity in both the hippocampus and cerebellum, alongside deficits in various forms of learning and memory. ebi.ac.uk They also exhibit increased susceptibility to injury following acute neuronal insults, such as traumatic brain injury. ebi.ac.uk Analysis of gene expression in the brains of calpain-1 knockout mice has identified differential expression of genes enriched in pathways related to protein processing in the endoplasmic reticulum, MAP kinase signaling, and Alzheimer's disease, suggesting broader implications for neurological health. ebi.ac.uk Calpain-1 deletion has also been shown to reduce cell proliferation and the long-term survival of newly generated neurons in the adult hippocampus. mdpi.com
In disease-specific models, crossing Capn1 knockout mice with humanized sickle cell disease (SCD) Townes mice resulted in SSCKO mice that displayed significantly reduced PAR4-TRAP-stimulated platelet aggregation compared to control sickle mice. nih.govcenmed.com These SSCKO mice also showed amelioration of chronic pain phenotypes characteristic of SCD, including reduced mechanical hyperalgesia and decreased sensitivity to heat and cold, as well as deep tissue hyperalgesia, indicating a role for calpain-1 in regulating platelet hyperactivity and pain in SCD. nih.govcenmed.com Genetic deletion of calpain-1 in severe SCD mouse models (HbSS-Townes) has also been shown to improve the deformability of reticulocytes. nih.gov In a mouse model of Huntington's disease (YAC84Q), calpain-1 knockout partially rescued certain disease hallmarks, including alleviating excessive fragmentation of synaptic proteins, improving body weight loss, and extending survival, although some motor deficits were exacerbated. citeab.com
Calpain-2 Knock-out/Deletion Models
In contrast to calpain-1, conventional knockout of calpain-2 (m-calpain), encoded by the Capn2 gene, results in embryonic lethality. Capn2 knockout embryos typically die around embryonic day 15, a phenotype associated with placental dysfunction, thin ventricular walls, and failure of peripheral vessels. korea.ac.krciteab.comnih.gov Some studies have reported even earlier embryonic lethality, around E2.5. korea.ac.kr This early lethality underscores the critical, non-redundant role of calpain-2 during embryonic development, particularly in placental integrity. Conditional knockout models, where calpain-2 expression is maintained in the placenta but deleted in the fetus, are viable, confirming that the embryonic lethality in conventional knockouts is primarily due to placental defects. korea.ac.kr
Conditional calpain-2 knockout models have been developed to study its functions in specific tissues or developmental stages. Conditional deletion of calpain-2 in excitatory neurons of the forebrain in mice has been shown to enhance learning abilities in tasks such as novel object recognition and fear conditioning. labsolu.ca These conditional knockout mice, when subjected to models of chronic traumatic encephalopathy, developed characteristic pathology including brain inflammation, neuronal damage, TDP-43 translocation, and cognitive impairment. This pathology was prevented by simultaneous treatment with a selective calpain-2 inhibitor, highlighting a specific role for calpain-2 in the development of this condition. labsolu.ca Furthermore, prolonged activation of calpain-2 has been identified as a critical factor in the neuropathology observed following seizures in mice, and conditional calpain-2 knockout was protective against this outcome. uni.lu
Transgenic Disease Models
Transgenic animal models are widely used to investigate the role of the calpain system in the context of specific diseases. These models often involve the overexpression of mutant proteins associated with a disease or the targeted manipulation (knockout, deletion, or overexpression) of calpain isoforms or calpastatin within a disease background. This allows researchers to study how modulating calpain activity impacts disease progression and pathology.
Examples of transgenic disease models utilized in calpain research include:
Sickle Cell Disease: Humanized SCD mouse models (Townes mice) crossed with calpain-1 knockout mice to study the role of calpain-1 in platelet activity and pain. nih.govcenmed.comnih.gov
Alzheimer's Disease: APP/PS1 double-transgenic mice and App knock-in mice, often crossed with calpastatin knockout or used for calpastatin overexpression studies, to investigate the impact of calpain activity on amyloid pathology, tau phosphorylation, and synaptic function. uni-freiburg.de
Machado–Joseph Disease: Lentiviral mouse models expressing mutant ataxin 3, and transgenic mice overexpressing calpastatin or with calpain-1 knockout, to examine the role of calpains in mutant protein cleavage, aggregation, and neurodegeneration. citeab.com
Duchenne Muscular Dystrophy: mdx mice with transgenic overexpression of calpastatin to assess the contribution of calpains to muscle necrosis.
Parkinson's Disease: Transgenic mice expressing mutant alpha-Synuclein ([A30P]αSyn) crossed with calpastatin knockout or overexpression lines to study calpain-mediated alpha-Synuclein processing and aggregation.
Huntington's Disease: Transgenic mouse models expressing mutant huntingtin (e.g., N171-82Q, YAC84Q) used in conjunction with calpastatin overexpression or calpain-1 knockout to investigate the effects on motor function, protein aggregation, and survival. citeab.com
Hereditary Uveitis: Transgenic mice expressing a mutant form of CAPN5 (hCAPN5R243L) in the retina to model disease pathology.
Type 2 Diabetes: Human IAPP transgenic mice with beta cell-specific calpastatin overexpression to study protection against beta cell dysfunction.
Slow-Channel Myasthenic Syndrome: Transgenic mouse models expressing mutant acetylcholine (B1216132) receptors with calpastatin transgene expression to examine the impact on neuromuscular transmission and junction integrity.
Chronic Traumatic Encephalopathy and Epilepsy: Conditional calpain-2 knockout mice to study the specific role of neuronal calpain-2 in these conditions. labsolu.cauni.lu
Breast Cancer: Mouse models of HER2+ tumorigenesis with genetic ablation of the regulatory subunit CAPNS1 (which affects both calpain-1 and calpain-2 activity) to investigate the role of calpains in tumor development.
Advanced Research Techniques Applied to Calpain Inhibitor Ii Studies
Omics-Based Methodologies
Omics approaches, such as proteomics, N-terminomics, and metabolomics, provide comprehensive insights into the molecular changes induced by calpain inhibition or associated with calpain activity.
Proteomics and N-terminomics for Substrate Identification
Proteomics and N-terminomics are powerful tools for identifying the specific protein substrates that are cleaved by calpains. N-terminomics, particularly techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS), allows for the identification and quantification of both natural and neo-N-termini generated by protease activity. researchgate.net
Studies utilizing proteomics and N-terminomics have been employed to identify substrates of Calpain-2. For instance, a genetic approach involving the knockout of Calpain-2 in THP-1 human monocyte-like cells, followed by proteomic and N-terminomic/TAILS analysis, identified 51 potential substrates that may be directly or indirectly cleaved by Calpain-2. nih.gov, researchgate.net, nih.gov, researchgate.net The direct cleavage of some of these identified substrates was subsequently confirmed using in vitro assays. nih.gov, researchgate.net, nih.gov N-terminomics has also been used to identify potential calpain substrates in neurons experiencing excitotoxicity, revealing proteins like CaMKIIβ and PAKs as potential targets of calpain-mediated proteolysis. biorxiv.org Another proteomics-based method, ORF phage display, has also been used to identify Calpain 2 substrates, including the endogenous calpain inhibitor calpastatin. mdpi.com Gel-based protease proteomics has further contributed to substrate identification in neuronal cells, confirming the cleavage of proteins such as arsenical pump-driving ATPase, optineurin, and peripherin by calpain. researchgate.net
Metabolomics for Pathway Analysis
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system, providing insights into metabolic pathways and their alterations. When applied in conjunction with studies on calpain activity or inhibition, metabolomics can help to understand the downstream functional consequences of modulating calpain.
Metabolomics analysis has identified a role for Calpain-2 in the regulation of specific metabolic pathways. Research in THP-1 cells, complementing proteomic and N-terminomic studies, indicated that Calpain-2 is involved in the regulation of pyrimidine (B1678525) and glutathione (B108866) metabolism. nih.gov, researchgate.net, nih.gov, researchgate.net While not exclusively focused on Calpain Inhibitor II, these findings highlight how metabolomics can reveal the broader impact of calpain activity on cellular metabolism, providing context for the effects of calpain inhibitors.
Structural Biology Approaches
Structural biology techniques, particularly X-ray crystallography, provide high-resolution information about the three-dimensional structure of proteins and their interactions with inhibitors, offering crucial insights into binding modes and mechanisms.
X-ray Crystallography for Binding Mode Elucidation
X-ray crystallography has been instrumental in determining how this compound interacts with its target proteins at the atomic level. Notably, crystal structures of the SARS-CoV-2 main protease (Mpro) in complex with this compound have been solved. nih.gov, researchgate.net, scienceopen.com These structures revealed that this compound binds to the active site of Mpro, occupying the oxyanion hole. researchgate.net, scienceopen.com The inhibitor adopts an (S) configuration upon binding, which is characteristic of many aldehyde-containing inhibitors of Mpro. researchgate.net, scienceopen.com This involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) of Mpro, thereby blocking substrate binding. scienceopen.com These structural studies provide a molecular explanation for the potent inhibitory activity of this compound against SARS-CoV-2 Mpro. nih.gov
Computational Modeling and Drug Design
Computational approaches, such as in silico screening and molecular docking, play a significant role in predicting the interactions of compounds with target proteins, identifying potential inhibitors, and guiding the design of new therapeutic agents.
In Silico Screening and Molecular Docking
In silico screening and molecular docking are widely used to evaluate the potential binding affinity and mode of interaction between a ligand, such as this compound, and a target protein. These methods can screen large libraries of compounds to identify potential inhibitors or analyze the interactions of known inhibitors.
Molecular docking and dynamics simulations have been employed to study the interaction of this compound with various protein targets. For example, these techniques have been used to investigate the potential interference of this compound (among other compounds) with the binding of the SARS-CoV-2 spike protein to a human nanobody (Nb20). scirp.org, scirp.org These studies analyzed the binding affinities and the nature of interactions, such as hydrogen bonds, at the protein-ligand interface. scirp.org this compound has also been identified as an effective compound against SARS-CoV-2 Mpro through in silico screening and molecular docking studies aimed at identifying potential inhibitors of this viral protease. dovepress.com, mdpi.com A structure-based virtual screening strategy combining pharmacophore models and covalent docking also identified this compound as a potential covalent inhibitor of SARS-CoV-2 Mpro. mdpi.com
Structure Activity Relationship Sar Studies and Analog Development
Identification of Key Structural Features for Calpain Inhibitor II Activity
The inhibitory activity of this compound is primarily attributed to its peptide aldehyde structure. The aldehyde functional group is crucial for forming a reversible covalent bond (a thiohemiacetal adduct) with the catalytic cysteine residue in the active site of calpains and other cysteine proteases. nih.govportlandpress.comnih.gov This interaction is a key determinant of its inhibitory mechanism.
The peptide sequence, specifically the amino acid residues at the P1, P2, and P3 positions relative to the aldehyde warhead, significantly influences the inhibitor's potency and selectivity. This compound has a methionine residue at the P1 position, a leucine (B10760876) at P2, and an N-acetylated leucine at P3. caymanchem.com Studies on calpain inhibitors, including peptidomimetics, have shown that the S1 pocket of the calpain active site can accommodate a variety of amino acids, but aliphatic and aromatic amino acids at the P1 position often lead to good potency. nih.gov The presence of a hydrophobic methionine side chain at the P1 position in this compound is consistent with this observation and allows it to fit within the S1 pocket of enzymes like the SARS-CoV-2 main protease (Mpro). researchgate.netresearchgate.net
The P2 residue also plays a role in inhibitory activity. Research has explored the effect of incorporating constrained amino acids at the P2 position of peptidomimetic inhibitors, demonstrating that compounds adopting an extended conformation can be potent and selective inhibitors of μ-calpain compared to analogs with folded conformations. nih.gov
The N-terminal acetylation at the P3 position in this compound is another structural feature. Modifications at the P3 and P4 positions have been investigated in the design of peptidomimetic analogs, influencing potency and specificity. researchgate.net
Design Principles for Selective this compound Analogs
Designing selective calpain inhibitors is a significant challenge because calpains share structural similarities with other cysteine proteases, such as cathepsins B and L, and many inhibitors show cross-reactivity. apexbt.comnih.govbenthamdirect.comnih.gov this compound itself inhibits calpain I, calpain II, cathepsin B, and cathepsin L with varying potencies. caymanchem.comapexbt.com
Key design principles for achieving selectivity focus on exploiting the subtle differences in the active site and surrounding regions of different proteases and calpain isoforms (e.g., calpain-1 and calpain-2). nih.gov
Targeting Subsite Specificity: Modifying the amino acid residues at the P1, P2, P3, and P4 positions of peptide or peptidomimetic inhibitors to optimize interactions with the corresponding S1, S2, S3, and S4 subsites of the target calpain isoform while minimizing interactions with off-target proteases is a primary strategy. nih.govresearchgate.net For example, studies have investigated the sidechain preferences of these pockets to guide analog design. researchgate.net
Exploiting Isoform-Specific Differences: Despite significant sequence identity in their catalytic cores, calpain-1 and calpain-2 exhibit differential functions and require different calcium concentrations for activation. nih.govabcam.com Designing inhibitors that can selectively target one isoform over the other, potentially by interacting with regions outside the highly conserved active site, is an active area of research. nih.govcardiff.ac.uk Allosteric inhibitors, which bind to sites distinct from the active site, represent one approach to achieve isoform selectivity. nih.govcardiff.ac.uk
Warhead Chemistry: While the aldehyde warhead is effective, exploring other electrophilic warheads that form covalent bonds can influence both potency and selectivity. benthamdirect.comportlandpress.com
Conformational Control: Incorporating constrained amino acids or designing macrocyclic structures can restrict the flexibility of peptidomimetic inhibitors, predisposing them to adopt conformations that favor binding to the desired target while disfavoring binding to off-targets. nih.govacs.org
Structure-Based Design: Utilizing structural information, such as X-ray crystal structures of calpains or other target proteases in complex with inhibitors, provides detailed insights into binding interactions and guides the rational design of analogs with improved selectivity. nih.govacs.orgresearchgate.net
Future Directions and Emerging Research Avenues for Calpain Inhibitor Ii
Development of Isoform-Specific Calpain Inhibitors
A key area of future research involves the development of calpain inhibitors with enhanced specificity for individual calpain isoforms, particularly calpain-1 and calpain-2. While Calpain inhibitor II inhibits both calpain I and II, as well as other proteases, the distinct roles of calpain isoforms in various physiological and pathological processes necessitate more selective tools sigmaaldrich.comsigmaaldrich.comcaymanchem.comapexbt.comacs.orgrsc.orgtandfonline.comnih.govgoogle.commdpi.comresearchgate.net. For instance, calpain-1 is often associated with beneficial cellular functions and synaptic plasticity, while calpain-2 is frequently implicated in neurodegeneration and cellular damage google.commdpi.comnih.govesmed.orgnih.gov. Research is ongoing to identify and characterize molecules that selectively inhibit either calpain-1 or calpain-2, potentially by targeting allosteric binding sites rather than the conserved active site rsc.orggoogle.comacs.org. This increased specificity is crucial for precisely dissecting the roles of individual calpain isoforms in disease mechanisms and for developing targeted therapeutic interventions with reduced off-target effects rsc.orgtandfonline.comgoogle.com. Novel isoform-selective inhibitors are being explored for their potential use in treating neurodegenerative diseases and other conditions involving synaptic dysfunction google.commedchemexpress.com.
Strategies for Enhanced Delivery and Target Engagement in Research Models
Current research highlights challenges associated with the delivery and target engagement of calpain inhibitors, including this compound, in research models. Issues such as poor pharmacokinetics, limited water solubility, and insufficient cell permeability can hinder their effectiveness, particularly in reaching target tissues like the central nervous system acs.orgnih.govnih.gov. Future directions include developing innovative strategies to improve the delivery and ensure adequate target engagement of calpain inhibitors in preclinical studies. This involves exploring novel formulations, delivery systems, and potentially nanotheranostic platforms that can facilitate spatially precise delivery and enable the measurement of inhibitor activity within specific cells and regions acs.orgnih.gov. Understanding the regional and cell-specific inhibition of calpain is considered important for informing the design and translation of calpain inhibitors for therapeutic research acs.orgnih.gov.
Combinatorial Approaches with Other Research Compounds
Emerging research avenues involve exploring combinatorial approaches, where calpain inhibitors like this compound are used in conjunction with other research compounds or strategies. This can involve combining calpain inhibition with genetic approaches targeting specific proteins or pathways involved in disease pathogenesis frontiersin.org. For example, studies have investigated the interplay between calpain inhibition and autophagy, suggesting that modulating calpain activity can influence autophagic pathways involved in clearing protein aggregates frontiersin.orgmdpi.com. Combinatorial synthesis techniques are also being employed to develop novel libraries of compounds with potential calpain inhibitory activity, aiming to identify molecules with improved potency and selectivity researchgate.net. These combinatorial strategies seek to leverage the synergistic effects of targeting multiple pathways to achieve more robust research outcomes and potentially identify more effective therapeutic strategies.
Q & A
Q. What is the mechanism of action of Calpain Inhibitor II, and how does its inhibitory profile influence experimental outcomes?
this compound (ALLM) is a cell-permeable peptide that competitively inhibits calpain I (Ki = 120 nM), calpain II (Ki = 230 nM), cathepsin B (Ki = 100 nM), and cathepsin L (Ki = 0.6 nM) . Its broad-spectrum inhibition necessitates careful interpretation of results, as off-target effects on cathepsins may confound findings. For example, in apoptosis studies, researchers must distinguish calpain-specific effects from cathepsin-mediated pathways by using orthogonal validation methods (e.g., siRNA knockdown or selective cathepsin inhibitors) .
Q. How should this compound be prepared and dosed in vitro to induce apoptosis in cancer models?
In acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL) cell lines (e.g., JURKAT, RAMOS), apoptosis is induced at 50–100 μM concentrations dissolved in DMSO, with a 24-hour incubation . Pre-warming DMSO to 37°C and sonicating the solution ensures homogeneity. Researchers should include a vehicle control (equivalent DMSO concentration) and verify caspase activation via Western blot (e.g., cleaved caspase-3) to confirm apoptosis .
Advanced Research Questions
Q. How can experimental design address the dual roles of calpain in physiological vs. pathological processes?
Calpain regulates essential functions (e.g., cytoskeletal remodeling, signal transduction) and pathologies (e.g., neurodegeneration). To isolate pathological effects, use conditional calpain knockout models or titrate inhibitor concentrations to achieve partial inhibition. For instance, in manganese (Mn)-induced neurodegeneration, 1–4 μM this compound reduced α-synuclein oligomerization without impairing basal calpain activity . Parallel assays measuring calpain substrate cleavage (e.g., spectrin breakdown products) and intracellular Ca²⁺ levels (e.g., Fura-2 AM) are critical to distinguish context-dependent effects .
Q. What methodological strategies mitigate contradictions in calpain inhibition studies, such as variable apoptotic responses across cell types?
Discrepancies arise from cell-specific calpain isoform expression (e.g., μ-calpain vs. m-calpain) or cross-reactivity with cathepsins. In solid tumors, this compound failed to sensitize DLD1-TRAIL/R cells to TRAIL, unlike Calpain Inhibitor I, due to differential NF-κB modulation . To resolve contradictions:
Q. How does this compound’s pharmacokinetic profile impact translational research in neurodegenerative diseases?
Despite efficacy in preclinical models (e.g., reducing tau hyperphosphorylation in Alzheimer’s disease), poor brain penetration has hindered clinical translation. The Phase I trial of ABT-957, a non-selective calpain inhibitor, failed due to insufficient CNS bioavailability . In contrast, MDL-28170 (Calpain Inhibitor III) crosses the blood-brain barrier and alleviates diabetic neuropathy in rodents by modulating Na⁺ channels . Researchers should prioritize compounds with confirmed CNS penetration in pharmacokinetic screens (e.g., LC-MS/MS quantification in brain tissue) .
Q. What regulatory pathways modulate calpain activity, and how can they be exploited experimentally?
Protein kinase A (PKA) phosphorylates m-calpain at Ser369/370, stabilizing its inactive conformation and attenuating epidermal growth factor (EGF)-induced cell migration . To study this:
- Treat cells with PKA activators (e.g., forskolin) or inhibitors (H-89) to modulate calpain activity.
- Use phosphorylation-resistant mutants (e.g., ST369/370AA) in transfection models to dissect signaling crosstalk .
Data Analysis & Interpretation
Q. How should researchers address conflicting data on this compound’s role in cytokine regulation?
In rat oral mucosal cells, Calpain Inhibitor III reduced IL-1α and TNF-α expression, but IL-1RA had a stronger effect, suggesting calpain-independent pathways dominate in some contexts . To resolve such conflicts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
